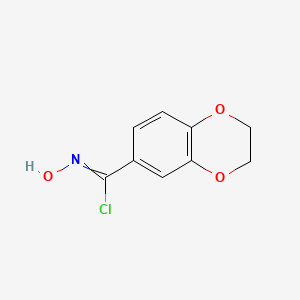
2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride . Another study reported the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .作用機序
The mechanism of action of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride involves the inhibition of the target enzyme's activity. This compound binds to the active site of the enzyme and prevents its normal function. The inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. The inhibition of MMPs leads to the prevention of tissue degradation and the promotion of tissue repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme being inhibited. The inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the prevention of tumor growth and metastasis. The inhibition of MMPs leads to the prevention of tissue degradation and the promotion of tissue repair, which results in the prevention of diseases such as arthritis and cardiovascular disease.
実験室実験の利点と制限
The advantages of using 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride in lab experiments include its potent inhibitory activity against a variety of enzymes, its unique chemical properties, and its potential applications in drug discovery and development. The limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride. These include the identification of new target enzymes that can be inhibited by this compound, the development of more efficient and cost-effective synthesis methods, and the evaluation of its potential clinical applications. Additionally, the study of the structure-activity relationship of this compound can lead to the development of more potent and selective inhibitors. The exploration of the pharmacokinetics and pharmacodynamics of this compound can also provide valuable insights into its potential clinical applications.
合成法
The synthesis of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The final step involves the reaction of the hydroxamic acid with phosphorus oxychloride to yield this compound.
科学的研究の応用
2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are enzymes that are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammation. MMPs are enzymes that play a crucial role in tissue remodeling and repair, and their dysregulation has been linked to various diseases such as cancer, arthritis, and cardiovascular disease.
特性
IUPAC Name |
N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPOFCGUMPHVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

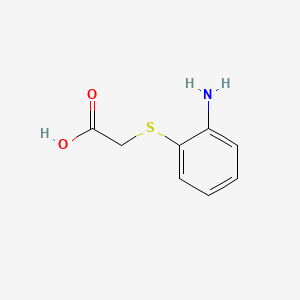
![pentyl [8-bromo-7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2947714.png)
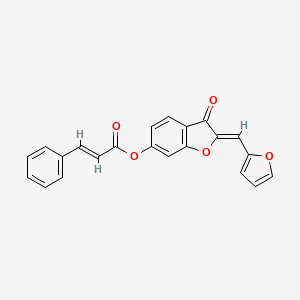
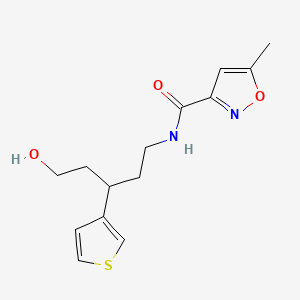
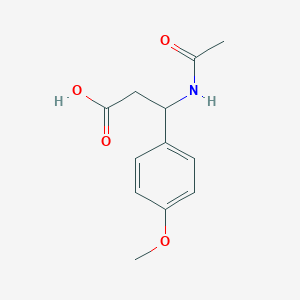
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)
![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)
![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)
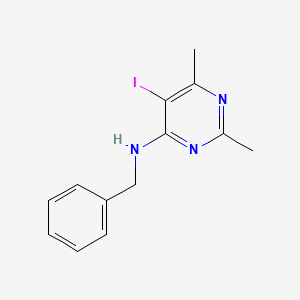
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2947730.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947734.png)